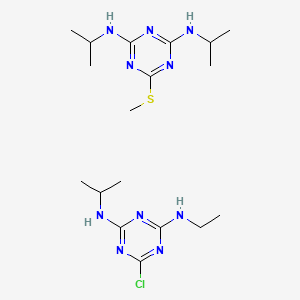![molecular formula C9H17O4Si- B12293625 Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester CAS No. 93790-78-4](/img/structure/B12293625.png)
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester typically involves the esterification of butanedioic acid with 2-(trimethylsilyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger-scale operations. This may involve continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2-(trimethylsilyl)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-(trimethylsilyl)ethanol.
Oxidation: Various carboxylic acids or other oxidation products depending on the conditions.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of other esters or silylated compounds.
Biology: Investigated for its potential use in biochemical assays and as a protective group for carboxylic acids in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group for carboxylic acids, preventing unwanted reactions at the carboxyl site. In drug delivery, the ester linkage can be hydrolyzed in vivo to release the active drug, with the trimethylsilyl group enhancing the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, diethyl ester: Another ester of butanedioic acid, but with ethyl groups instead of trimethylsilyl groups.
Butanedioic acid, bis(trimethylsilyl) ester: A compound where both carboxyl groups of butanedioic acid are esterified with trimethylsilyl groups.
Butanedioic acid, mono(2-acryloyloxyethyl) ester: An ester of butanedioic acid with an acryloyloxyethyl group.
Uniqueness
Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a modifier in drug delivery systems.
Properties
CAS No. |
93790-78-4 |
|---|---|
Molecular Formula |
C9H17O4Si- |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-oxo-4-(2-trimethylsilylethoxy)butanoate |
InChI |
InChI=1S/C9H18O4Si/c1-14(2,3)7-6-13-9(12)5-4-8(10)11/h4-7H2,1-3H3,(H,10,11)/p-1 |
InChI Key |
VSECCELWTNRYEH-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


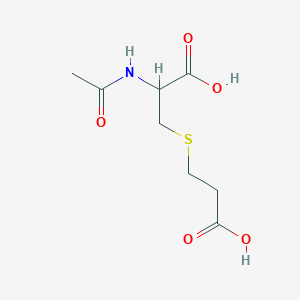
![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
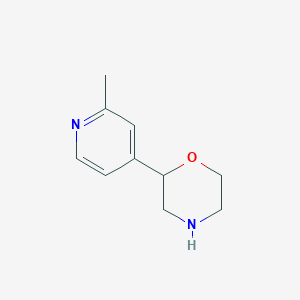

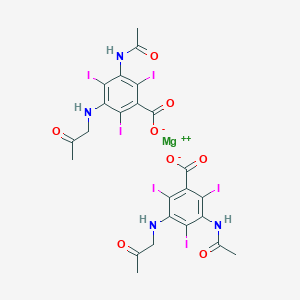
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293567.png)
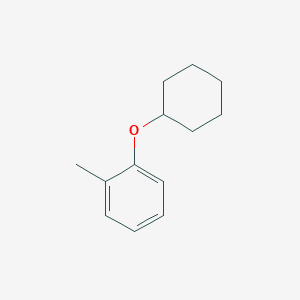
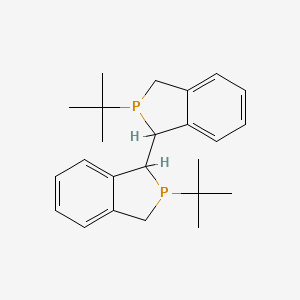
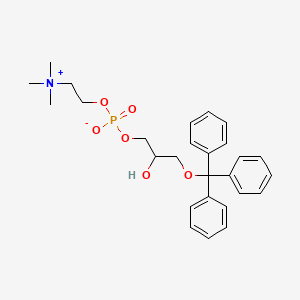
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)

![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
